molecular formula C20H29N3O5S B257840 Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate

Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate

Katalognummer B257840
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: MUHUPMILLFSELX-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.

Wirkmechanismus

The mechanism of action of tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is not fully understood. However, studies suggest that the compound may act by inhibiting specific enzymes or by inducing apoptosis in cancer cells. The compound may also interact with specific proteins or receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has been shown to have various biochemical and physiological effects. Studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells. It may also inhibit the growth and replication of viruses and bacteria. The compound may have an impact on specific signaling pathways, leading to changes in cellular function.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. It is also stable under specific conditions, making it suitable for long-term storage. However, the compound may have limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for research on tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, research can focus on improving the compound's solubility and bioavailability, making it more suitable for in vivo studies.
In conclusion, tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate is a chemical compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential as a therapeutic agent and its mechanism of action.

Synthesemethoden

The synthesis method of tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate involves the reaction of tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate with a suitable reagent. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate has potential applications in various research fields, including medicinal chemistry, drug discovery, and chemical biology. The compound has been studied for its potential anticancer, antiviral, and antibacterial activities. It has also been investigated as a potential inhibitor of various enzymes, including kinases and proteases.

Eigenschaften

Produktname

Tert-butyl 3-methyl-1-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate

Molekularformel

C20H29N3O5S

Molekulargewicht

423.5 g/mol

IUPAC-Name

tert-butyl N-[(1R)-3-methyl-1-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate

InChI

InChI=1S/C20H29N3O5S/c1-13(2)10-16(21-18(24)28-20(4,5)6)17-22-23-19(27-17)29(25,26)12-15-9-7-8-14(3)11-15/h7-9,11,13,16H,10,12H2,1-6H3,(H,21,24)/t16-/m1/s1

InChI-Schlüssel

MUHUPMILLFSELX-MRXNPFEDSA-N

Isomerische SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(O2)[C@@H](CC(C)C)NC(=O)OC(C)(C)C

SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(O2)C(CC(C)C)NC(=O)OC(C)(C)C

Kanonische SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NN=C(O2)C(CC(C)C)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.